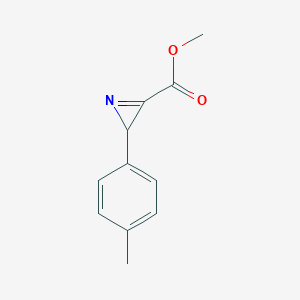
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It is known for its unique structure, which includes an azirine ring—a three-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-methylphenyl)-2H-azirine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted azirine derivatives .
Scientific Research Applications
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Azirine-3-carboxylic acid, 2-phenyl-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-chlorophenyl)-, methyl ester
- 2H-Azirine-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester
Uniqueness
2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
98092-66-1 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-8(6-4-7)9-10(12-9)11(13)14-2/h3-6,9H,1-2H3 |
InChI Key |
PGNIKHUPFUHKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















